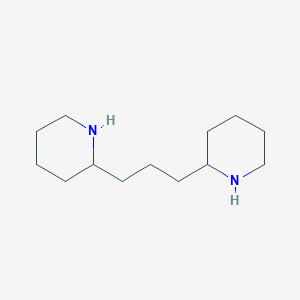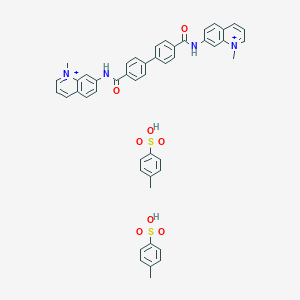
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is not fully understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to have various biochemical and physiological effects. Studies have suggested that it may have antioxidant properties and may also have anti-inflammatory effects. Additionally, it has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is its fluorescent properties, which make it a useful tool for detecting metal ions in lab experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as cancer treatment and neuroprotection. Finally, the development of new derivatives of this compound may also lead to the discovery of new and improved applications.
In conclusion, Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications.
Métodos De Síntesis
The synthesis of Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate involves the reaction of quinoline with bis(4-formylphenyl)methane in the presence of a strong base. This reaction results in the formation of a Schiff base, which is then treated with p-toluenesulfonyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of organic electronics, where it has been used as a fluorescent probe for detecting metal ions. Additionally, it has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
Número CAS |
18355-53-8 |
|---|---|
Nombre del producto |
Quinolinium, 7,7'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate |
Fórmula molecular |
C48H44N4O8S2+2 |
Peso molecular |
869 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;N-(1-methylquinolin-1-ium-7-yl)-4-[4-[(1-methylquinolin-1-ium-7-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C34H26N4O2.2C7H8O3S/c1-37-19-3-5-25-15-17-29(21-31(25)37)35-33(39)27-11-7-23(8-12-27)24-9-13-28(14-10-24)34(40)36-30-18-16-26-6-4-20-38(2)32(26)22-30;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-22H,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
Clave InChI |
GTCOVEZJAPGWQC-UHFFFAOYSA-P |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6C)C=C5 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6C)C=C5 |
Otros números CAS |
18355-53-8 |
Sinónimos |
7,7'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-methylquinolinium) ditosylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



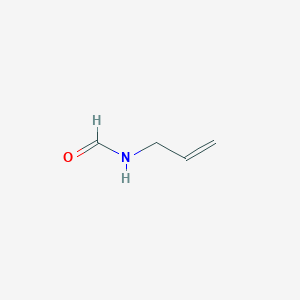
![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
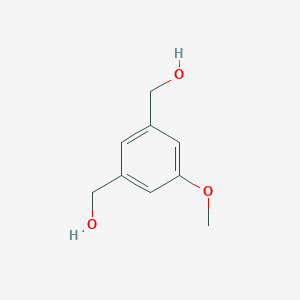
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)

![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
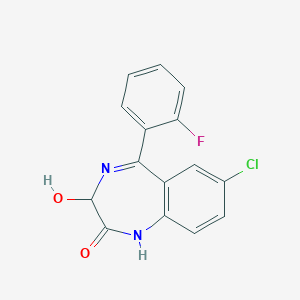
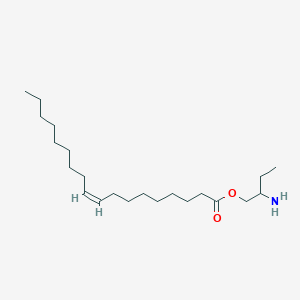
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
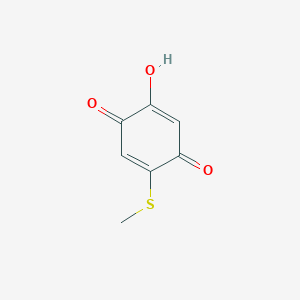
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)


